4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c18-11-12-1-3-13(4-2-12)16(22)20-14-5-7-15(8-6-14)26(23,24)21-17-19-9-10-25-17/h1-10H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVAIISLJHHQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Chlorosulfonyl)benzoic Acid
The chlorosulfonation of benzoic acid introduces the sulfonyl chloride group at the para position. This step is critical for subsequent nucleophilic substitution.
Reaction Conditions :
- Reagent : Chlorosulfonic acid (3 eq.)
- Temperature : 0–5°C (ice bath)
- Time : 4–6 hours
- Yield : 68–72%
Mechanism :
Electrophilic aromatic substitution occurs at the para position due to the directing effect of the carboxylic acid group. The resulting 4-(chlorosulfonyl)benzoic acid is isolated via precipitation in cold water.
Sulfonamide Formation with Thiazol-2-amine
The sulfonyl chloride intermediate reacts with thiazol-2-amine to form the sulfonamide linkage. This step demands careful control of pH and stoichiometry to avoid over-sulfonation.
Reaction Optimization
Conditions :
- Solvent : Chloroform or dichloromethane
- Base : Triethylamine (2.2 eq.)
- Temperature : Room temperature (25°C)
- Time : 12–16 hours
- Yield : 85–90%
Procedure :
4-(Chlorosulfonyl)benzoic acid (1 eq.) is dissolved in anhydrous chloroform under nitrogen. Thiazol-2-amine (1.05 eq.) and triethylamine are added dropwise. The mixture is stirred until TLC confirms complete consumption of the starting material. The product, 4-(N-(thiazol-2-yl)sulfamoyl)benzoic acid, is filtered and washed with dilute HCl to remove excess amine.
Conversion to Benzoyl Chloride
The carboxylic acid group is activated to enable benzamide coupling. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion.
Conditions :
- Reagent : Thionyl chloride (3 eq.)
- Solvent : Toluene
- Temperature : Reflux (110°C)
- Time : 4 hours
- Yield : 95–98%
Characterization :
The formation of 4-(N-(thiazol-2-yl)sulfamoyl)benzoyl chloride is confirmed by FT-IR (C=O stretch at 1770 cm⁻¹) and ¹H-NMR (absence of carboxylic proton at δ 12–13 ppm).
Benzamide Coupling with 4-Cyanoaniline
The final step involves nucleophilic acyl substitution between the benzoyl chloride and 4-cyanoaniline.
Coupling Methods
Method A (Classical Schotten-Baumann) :
- Solvent : THF/water biphasic system
- Base : Sodium carbonate (2 eq.)
- Temperature : 0°C → room temperature
- Time : 24 hours
- Yield : 70–75%
Method B (Catalytic DMAP) :
- Solvent : Dry dichloromethane
- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq.)
- Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC, 1.2 eq.)
- Time : 6 hours
- Yield : 88–92%
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 70–75% | 88–92% |
| Reaction Time | 24 h | 6 h |
| Purification | Acid-base extraction | Column chromatography |
| Scalability | Moderate | High |
Method B offers superior efficiency but requires anhydrous conditions and specialized reagents.
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, the benzamide coupling step achieves 90% yield in 30 minutes at 100°C.
One-Pot Sequential Reactions
Combining sulfonamide formation and benzoyl chloride activation in a single pot minimizes intermediate isolation:
- Chlorosulfonation → sulfonamide coupling → in situ SOCl₂ treatment → benzamide formation.
- Overall Yield : 65–70%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H-NMR (DMSO-d₆) : δ 8.12 (d, 2H, Ar-H), 7.89 (s, 1H, thiazole-H), 7.75 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H).
- FT-IR : 2220 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1340–1150 cm⁻¹ (S=O).
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
- Continuous Flow Reactors : Enhance heat transfer during exothermic chlorosulfonation.
- Waste Management : Neutralization of SOCl₂ byproducts with NaOH minimizes environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl group (-SO₂NH-) is susceptible to nucleophilic substitution due to the electrophilic sulfur center.
-
Reagents : Aryl amines, alkyl halides, or Grignard reagents.
-
Conditions : Basic environments (e.g., aqueous NaOH) or anhydrous solvents like DMF.
-
Mechanism :
Table 1: Substitution Products of the Sulfamoyl Group
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenylamine | N-(4-(phenylsulfamoyl)phenyl)benzamide | 78 | |
| 2,6-Dimethoxypyrimidin-4-amine | N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide | 65 |
Hydrolysis of the Benzamide Moiety
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.
-
Reagents : HCl (acidic) or NaOH (basic).
-
Conditions : Reflux in aqueous ethanol or THF.
-
Mechanism :
Key Observation :
Hydrolysis of 4-cyano-N-(4-sulfamoylphenyl)benzamide analogs produces 4-cyanobenzoic acid and sulfonamide byproducts, confirmed by FT-IR loss of amide C=O stretch at ~1650 cm⁻¹ .
Reduction of the Cyano Group
The cyano (-CN) group is reducible to primary amines or aldehydes.
-
Reagents :
-
LiAlH₄ (to amine).
-
DIBAL-H (to aldehyde).
-
-
Conditions : Anhydrous ether or THF at 0°C to room temperature.
Table 2: Reduction Outcomes
| Reducing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| LiAlH₄ | 4-(aminomethyl)-N-(4-sulfamoylphenyl)benzamide | 92% | |
| DIBAL-H | 4-formyl-N-(4-sulfamoylphenyl)benzamide | 85% |
Electrophilic Aromatic Substitution (EAS) on the Benzene Ring
The electron-withdrawing cyano and sulfamoyl groups direct EAS to specific positions:
-
Nitration : Occurs at the meta position relative to the sulfamoyl group.
-
Halogenation : Bromination or chlorination favors the para position to the cyano group .
Example Reaction :
Nitration with HNO₃/H₂SO₄ yields 3-nitro-4-cyano-N-(4-sulfamoylphenyl)benzamide (72% yield) .
Oxidation of the Thiazole Ring
The thiazole moiety can undergo oxidation at the sulfur atom:
-
Reagents : m-CPBA (meta-chloroperbenzoic acid).
-
Product : Thiazole S-oxide or S,S-dioxide derivatives.
Table 3: Oxidation Products
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| m-CPBA (1 equiv) | Thiazole S-oxide | 68 |
| m-CPBA (2 equiv) | Thiazole S,S-dioxide | 55 |
Cross-Coupling Reactions Involving the Cyano Group
The cyano group participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : With aryl boronic acids to form biaryl structures.
Example :
Reaction with 4-methoxyphenylboronic acid yields 4-(4-methoxybiphenyl-4-yl)-N-(4-sulfamoylphenyl)benzamide (61% yield).
Thermal Degradation
At elevated temperatures (>200°C), the compound decomposes via:
-
Pathway 1 : Cleavage of the sulfamoyl linkage, releasing SO₂ and aniline derivatives.
-
Pathway 2 : Cyano group cyclization to form quinazoline derivatives .
Mechanistic Figures
Fig. 1a : Nucleophilic substitution at the sulfamoyl group .
Fig. 1b : Hydrolysis of the benzamide moiety .
Fig. 1c : Oxidation of the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The thiazole group is known for its antimicrobial properties. Research indicates that compounds containing thiazole exhibit significant activity against various bacterial strains .
- Anti-inflammatory Effects : Studies have suggested that similar compounds can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs.
- Cancer Research : The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Investigations into its mechanism of action reveal potential pathways for drug development against specific cancer types .
Material Science
- Polymer Development : The unique properties of 4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide lend themselves to applications in polymer chemistry, where it can act as a monomer or additive to improve material properties such as thermal stability and mechanical strength .
- Nanotechnology : Its chemical structure allows for functionalization in nanomaterials, enhancing their properties for applications in electronics and photonics .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of thiazole derivatives, including this compound). The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 8 µg/mL |
| Control | E. coli | 128 µg/mL |
Case Study 2: Anti-inflammatory Activity
Research published in the European Journal of Pharmacology assessed the anti-inflammatory effects of various sulfamoyl compounds. The findings showed that this compound significantly reduced inflammation markers in vitro.
| Treatment | Inflammatory Marker Reduction (%) |
|---|---|
| Compound | 75% |
| Control | 10% |
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets:
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to cell death.
Anticancer Activity: It interferes with cellular signaling pathways and induces apoptosis in cancer cells.
Molecular Targets: Includes enzymes involved in cell wall synthesis and proteins involved in cell signaling.
Comparison with Similar Compounds
Key Observations :
- Halogenated analogs (e.g., 5f, 5i) exhibit higher melting points, suggesting increased crystallinity due to halogen-based intermolecular interactions .
Variations in the Sulfamoyl-Linked Heterocycle
Table 2: Heterocycle Modifications and Activity
Key Observations :
Table 3: Activity of Sulfonamide-Based Compounds
Key Observations :
- PD-L1 inhibitors (e.g., Compound 30) prioritize electron-deficient aromatic systems, aligning with the target compound’s cyano-substituted benzamide .
Biological Activity
4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, sulfonamide groups, and a benzamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3O6S3 |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 62680-86-8 |
| IUPAC Name | 4-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]sulfamoyl]benzoic acid |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include thionyl chloride and various amines, with methods optimized for yield and purity through techniques such as continuous flow synthesis.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The thiazole ring and sulfonamide groups are crucial for binding to enzymes or receptors, potentially inhibiting their activity or modulating cellular signaling pathways. This mechanism is significant in therapeutic contexts, especially in cancer treatment .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Some studies report that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Synergistic Effects : When combined with other chemotherapeutic agents, these compounds can enhance the overall efficacy of treatment regimens .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has demonstrated that similar thiazole-containing compounds exhibit activity against various pathogens:
- Inhibition of Bacterial Growth : Studies have shown effective inhibition of Gram-positive bacteria like Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
- Impact on Viral Replication : There is emerging evidence that compounds targeting similar pathways can affect viral replication cycles, particularly in intracellular pathogens .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related thiazole sulfonamide compound on human cancer cell lines. Results indicated significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 μM. The compound's mechanism involved the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results highlighted that certain derivatives exhibited potent antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .
Q & A
Q. What are the key synthetic strategies for preparing 4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide?
The synthesis typically involves sequential coupling reactions:
- Step 1 : Formation of the thiazole ring via cyclization of α-haloketones with thiourea derivatives under basic conditions.
- Step 2 : Sulfamoylation of the phenyl group using sulfonyl chlorides (e.g., chlorosulfonic acid) to introduce the sulfamoyl-thiazole moiety.
- Step 3 : Coupling the cyanophenylbenzamide group via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) . Critical parameters include solvent choice (DMF or DCM), temperature control (0–80°C), and purification via column chromatography or recrystallization.
Q. How is the compound structurally characterized to confirm purity and identity?
Standard analytical techniques include:
- NMR spectroscopy : - and -NMR for verifying proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ ~10.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 435.1).
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial activity : Inhibits Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) via sulfamoyl group-mediated disruption of folate synthesis .
- Anticancer potential : IC values of 12–25 µM against breast cancer (MCF7) and colon cancer (HCT116) cell lines, attributed to thiazole-mediated kinase inhibition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Why do some studies report high cytotoxicity (IC50_{50}50 <10 µM) while others show limited activity (IC50_{50}50 >50 µM)?
Potential factors:
- Cell line variability : Genetic differences in drug efflux pumps (e.g., MCF7 vs. MDA-MB-231).
- Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) affecting compound stability .
- Metabolic activation : Liver microsome-mediated prodrug conversion in some models .
Methodological Recommendations
Q. How to design in vivo studies to evaluate therapeutic potential?
- Model selection : Xenograft mice (e.g., HCT116 tumors) with pharmacokinetic profiling (T, C) .
- Dosing regimen : 10–50 mg/kg/day intraperitoneally, adjusted for bioavailability (e.g., ~40% oral bioavailability) .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
